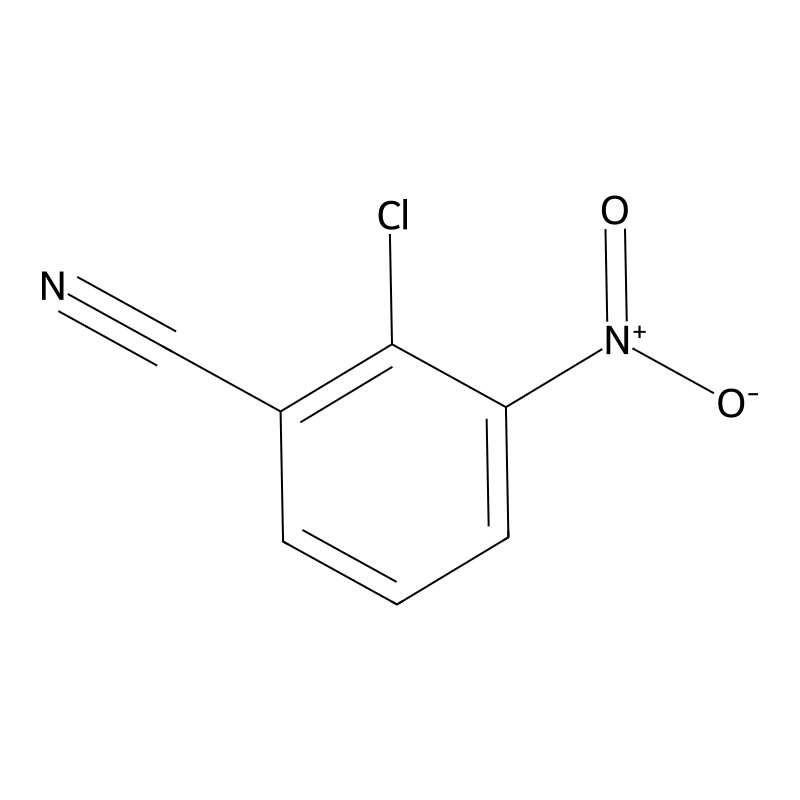

2-Chloro-3-nitrobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The presence of a nitro group and a nitrile group suggests 2-Chloro-3-nitrobenzonitrile could be a useful intermediate in the synthesis of more complex organic molecules. The nitro group can be readily reduced to an amine, and the nitrile group can be converted to various other functional groups, providing versatile building blocks for organic chemists.

Material science

Nitro-aromatic compounds are known for their ability to form stable π-π stacking interactions, which can be exploited in the design of new materials. 2-Chloro-3-nitrobenzonitrile could potentially be investigated for its application in the development of liquid crystals, organic electronics, or polymers due to the presence of the aromatic ring and the electron-withdrawing nitro group.

Medicinal chemistry

Nitroaromatic compounds have been explored for their potential biological activities. While there is no specific data available for 2-Chloro-3-nitrobenzonitrile, it might be a subject of research due to the presence of the nitro group, which can sometimes be associated with antibacterial or antifungal properties [].

2-Chloro-3-nitrobenzonitrile is an organic compound with the molecular formula and a molecular weight of approximately 182.56 g/mol. It features a chloro group and a nitro group attached to a benzonitrile structure, making it a member of the nitroaromatic compounds. The compound is characterized by its yellow crystalline form and has various applications in chemical synthesis and biological research.

2-Chloro-3-nitrobenzonitrile exhibits notable biological activities, particularly as a potential inhibitor for various enzymes. Studies have indicated that it may act as an inhibitor for cytochrome P450 enzymes, specifically CYP1A2, which plays a critical role in drug metabolism . Its biological profile suggests potential utility in pharmacological applications, although further studies are needed to fully elucidate its mechanisms of action.

The synthesis methods for 2-chloro-3-nitrobenzonitrile primarily involve:

- Direct Synthesis:

- Alternative Methods:

- Some literature also discusses the use of other nitrating agents or variations in reaction conditions to optimize yield and purity, but these methods are less common.

2-Chloro-3-nitrobenzonitrile finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its ability to modify biological activity through structural changes.

- Agricultural Chemicals: It is utilized in the development of agrochemicals, particularly pesticides and herbicides.

- Material Science: The compound is also explored for its potential in developing new materials with specific electronic properties.

Interaction studies involving 2-chloro-3-nitrobenzonitrile focus on its binding affinities with various biological targets. Notably, its interaction with cytochrome P450 enzymes has been documented, indicating that it can influence metabolic pathways significantly. Understanding these interactions is crucial for assessing both therapeutic potentials and toxicological profiles.

Several compounds share structural similarities with 2-chloro-3-nitrobenzonitrile, including:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-4-nitrobenzonitrile | Nitro group at position 4 | Different reactivity due to nitro position |

| 3-Chloro-2-nitrobenzonitrile | Nitro group at position 2 | Varying biological activity |

| 4-Chloro-3-nitrobenzonitrile | Nitro group at position 3 | Distinct electronic properties |

| 5-Nitro-2-chlorobenzonitrile | Nitro group at position 5 | Potentially different pharmacological effects |

The uniqueness of 2-chloro-3-nitrobenzonitrile lies in its specific arrangement of functional groups, which influences its reactivity and biological activity compared to these similar compounds. Each compound's unique positioning of substituents leads to different chemical behaviors and applications.

Classical Nitration-Chlorination Pathways

The synthesis of 2-Chloro-3-nitrobenzonitrile represents a significant challenge in aromatic chemistry due to the unique positioning requirements of both the chlorine and nitro substituents. Classical synthetic approaches typically involve sequential electrophilic aromatic substitution reactions that must be carefully orchestrated to achieve the desired substitution pattern [2].

Electrophilic Aromatic Substitution Mechanisms

The fundamental mechanism underlying the synthesis of 2-Chloro-3-nitrobenzonitrile involves two distinct electrophilic aromatic substitution reactions that must be executed in the correct sequence to achieve the desired regiochemistry. The process typically begins with benzonitrile as the starting material, which serves as an excellent substrate due to the meta-directing properties of the cyano group [3] [4].

Nitration Mechanism

The nitration process occurs through the classical electrophilic aromatic substitution mechanism, involving the formation of the nitronium ion (NO₂⁺) as the active electrophilic species [5] [6]. The mechanism proceeds through three distinct steps:

Electrophile Generation: The nitronium ion is generated in situ through the reaction of concentrated nitric acid with concentrated sulfuric acid according to the equilibrium: HNO₃ + H₂SO₄ → NO₂⁺ + HSO₄⁻ + H₂O [7] [8].

Electrophilic Attack: The nitronium ion attacks the aromatic ring, forming a resonance-stabilized carbocation intermediate known as the Wheland intermediate or σ-complex [6] [9]. This step is generally rate-determining and involves the temporary disruption of aromaticity.

Deprotonation: A proton is eliminated from the carbocation intermediate, restoring aromaticity and yielding the nitrated product [6] [10].

The cyano group in benzonitrile acts as a strong electron-withdrawing substituent, significantly deactivating the aromatic ring toward electrophilic attack while directing incoming electrophiles to the meta positions [3] [11]. This meta-directing effect is crucial for achieving the desired 3-nitro substitution pattern in the target molecule.

Chlorination Mechanism

The chlorination process follows a similar mechanistic pathway but requires the presence of a Lewis acid catalyst to activate the chlorine molecule [12] . The mechanism involves:

Electrophile Activation: Chlorine gas coordinates with a Lewis acid catalyst such as aluminum trichloride (AlCl₃) or ferric chloride (FeCl₃) to form a more electrophilic species: Cl₂ + AlCl₃ → Cl⁺ + AlCl₄⁻ [14] [15].

Electrophilic Attack: The activated chlorine electrophile attacks the aromatic ring, forming the characteristic σ-complex intermediate [6] [16].

Catalyst Regeneration: Deprotonation occurs with concurrent regeneration of the Lewis acid catalyst [15].

The presence of the cyano group significantly influences the reactivity pattern, requiring elevated temperatures (typically 100-140°C) compared to unsubstituted benzene due to the deactivating effect of the electron-withdrawing nitrile functionality [17] [11].

Sequential vs. Simultaneous Substitution

Research has demonstrated that the sequential approach, where nitration precedes chlorination or vice versa, provides superior regioselectivity compared to simultaneous mixed-acid procedures [2]. The electron-withdrawing effects of both the cyano and nitro groups create a highly deactivated aromatic system that requires carefully optimized reaction conditions to achieve acceptable conversion rates [11] [18].

Solvent Systems and Temperature Optimization

The optimization of solvent systems and reaction temperatures represents a critical aspect of 2-Chloro-3-nitrobenzonitrile synthesis, as these parameters directly influence reaction rates, selectivity, and overall yield [19] [20].

Mixed Acid Systems for Nitration

The traditional mixed acid system, consisting of concentrated nitric acid and concentrated sulfuric acid, remains the most effective approach for aromatic nitration reactions [21] [22]. Systematic studies have revealed that the optimal composition typically involves a 3:1 ratio of sulfuric acid to nitric acid, providing maximum nitronium ion concentration while maintaining adequate control over the reaction temperature [23] [24].

| Acid Composition | Temperature Range (°C) | NO₂⁺ Concentration | Selectivity | Safety Considerations |

|---|---|---|---|---|

| H₂SO₄:HNO₃ (3:1) | 50-60 | High | Excellent | Moderate |

| H₂SO₄:HNO₃ (4:1) | 45-55 | Very High | Good | High |

| Fuming H₂SO₄ + HNO₃ | 80-100 | Maximum | Variable | Critical |

| 90% H₂SO₄ + HNO₃ | 25-50 | Moderate | Excellent | Low |

The concentration of sulfuric acid plays a particularly crucial role, as it not only serves as a dehydrating agent but also functions as a catalyst for nitronium ion formation [22] [24]. Studies have shown that sulfuric acid concentrations between 85-95% provide optimal balance between electrophile generation and reaction control [25] [26].

Temperature Effects on Reaction Kinetics

Temperature optimization requires careful consideration of competing factors including reaction rate, selectivity, and side product formation [20] [27]. For nitration reactions involving deactivated aromatic systems like benzonitrile, elevated temperatures are necessary to achieve reasonable reaction rates, but excessive temperatures can lead to over-nitration and degradation products [28] [29].

Research has established that the optimal temperature range for nitration of benzonitrile derivatives falls between 50-80°C, depending on the specific substitution pattern and desired reaction time [28] [30]. Lower temperatures (25-40°C) provide enhanced selectivity but result in dramatically reduced reaction rates, while temperatures above 100°C can lead to significant formation of dinitro byproducts [29] [21].

Solvent Polarity Effects

The influence of solvent polarity on electrophilic aromatic substitution reactions has been extensively studied, revealing significant effects on both reaction rates and product distributions [19] [31]. For nitration reactions, increasing solvent polarity generally leads to:

Enhanced Electrophile Stabilization: Polar solvents effectively stabilize the nitronium ion, increasing its electrophilic reactivity [25] [32].

Improved Transition State Stabilization: The polar nature of the transition state in electrophilic aromatic substitution is better accommodated in high-polarity media [9] [25].

Reduced Activation Energy: Computational studies have demonstrated that increasing solvent dielectric constant leads to significant reductions in activation energy for nitration reactions [25].

Chlorination Solvent Optimization

For chlorination reactions, the choice of solvent system requires different considerations due to the heterogeneous nature of the Lewis acid-catalyzed process [33] [16]. Non-coordinating solvents such as dichloromethane or carbon tetrachloride are typically preferred to avoid catalyst deactivation through coordination [34] [35].

| Solvent System | Dielectric Constant | Boiling Point (°C) | Advantages | Limitations |

|---|---|---|---|---|

| Dichloromethane | 9.1 | 40 | Mild conditions, easy workup | Low boiling point |

| Chlorobenzene | 5.6 | 132 | Higher temperature capability | Potential interference |

| Nitromethane | 35.9 | 101 | High polarity | Explosive hazard |

| Acetic Acid | 6.2 | 118 | Protic solvent benefits | Corrosive nature |

Industrial Optimization Strategies

Industrial synthesis of 2-Chloro-3-nitrobenzonitrile has led to the development of alternative methodologies that address the limitations of traditional mixed acid approaches [36]. These include:

Continuous Flow Processes: Implementation of continuous flow reactors allows for precise temperature and residence time control, leading to improved yields and reduced byproduct formation [22].

Alternative Nitrating Agents: The use of specialized nitrating reagents such as 5-methyl-1,3-dinitro-1H-pyrazole has been reported to provide enhanced selectivity under milder conditions [23].

Solid Acid Catalysts: Research into heterogeneous catalysis has yielded promising results using solid acid catalysts that can be easily separated and recycled [36] [37].

The optimization of synthetic methodologies for 2-Chloro-3-nitrobenzonitrile continues to evolve, with ongoing research focusing on greener synthetic approaches, improved atom economy, and enhanced process safety. Current industrial processes typically achieve yields of 75-85% with high purity products through careful optimization of reaction conditions and purification procedures [36].